1-Bromo-2-fluoro-4-(methoxymethyl)benzene

Overview

Description

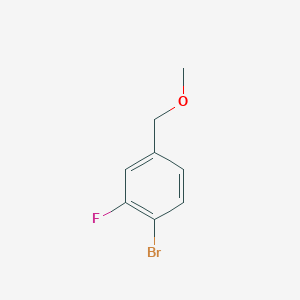

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where a bromine atom is bonded to the second carbon, a fluorine atom to the fourth carbon, and a methoxymethyl group to the first carbon. This compound is used in various chemical reactions and has applications in scientific research and industry.

Mechanism of Action

Target of Action

This compound is often used in research and development , and its specific targets may depend on the context of the experiment or the reaction it is involved in.

Mode of Action

Bromo-fluoro compounds are often used in organic synthesis due to their reactivity, suggesting that this compound may interact with its targets through electrophilic aromatic substitution or other common reactions involving halogenated aromatic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-fluoro-4-(methoxymethyl)benzene. For instance, the compound should be stored at room temperature and it is shipped at normal temperature . Moreover, safety precautions suggest avoiding dust formation and ensuring adequate ventilation during handling, indicating that air quality and particulate matter could influence the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-(methoxymethyl)benzene can be synthesized from (4-bromo-3-fluorophenyl)methanol and iodomethane. The reaction involves the substitution of the hydroxyl group with a methoxymethyl group using iodomethane as the methylating agent .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using reagents like organometallic compounds.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions to form biaryl compounds.

Grignard Reagents: The bromine atom can be replaced by reacting with Grignard reagents to form various substituted benzene derivatives.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Substituted Benzenes: Formed through substitution reactions with Grignard reagents.

Scientific Research Applications

1-Bromo-2-fluoro-4-(methoxymethyl)benzene has several applications in scientific research:

Biology: Employed in the synthesis of biologically active compounds for research purposes.

Medicine: Utilized in the development of pharmaceutical intermediates and active ingredients.

Industry: Applied in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-4-fluorobenzene: Similar structure but lacks the methoxymethyl group.

2-Bromo-1-fluoro-4-(methoxymethyl)benzene: Positional isomer with similar reactivity.

4-Bromo-1-fluoro-2-methoxybenzene: Another positional isomer with different substitution pattern.

Uniqueness

1-Bromo-2-fluoro-4-(methoxymethyl)benzene is unique due to the presence of the methoxymethyl group, which provides distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.

Biological Activity

1-Bromo-2-fluoro-4-(methoxymethyl)benzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This compound is characterized by the presence of bromine and fluorine atoms, along with a methoxymethyl substituent. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- IUPAC Name: this compound

- CAS Number: 162744-47-0

- Molecular Formula: C9H10BrF

- Molecular Weight: 223.08 g/mol

The structure of this compound contributes to its reactivity and interaction with biological systems. The halogen atoms can influence the compound's lipophilicity and ability to penetrate biological membranes.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit antimicrobial properties. A study on similar compounds suggests that the presence of bromine and fluorine can enhance antibacterial activity against various pathogens, including gram-positive and gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | Activity Against | Mechanism of Action |

|---|---|---|

| This compound | Gram-positive bacteria | Disruption of cell membrane integrity |

| 1-Bromo-4-fluorobenzene | E. coli | Inhibition of DNA replication |

| 2-Fluoro-5-bromobenzenes | Staphylococcus aureus | Interference with protein synthesis |

Cytotoxicity and Anticancer Potential

The cytotoxic effects of halogenated compounds have been documented in various studies. For instance, compounds similar to this compound have shown potential as anticancer agents by inducing apoptosis in cancer cells.

A notable study demonstrated that the compound could inhibit cell proliferation in human cancer cell lines, leading to increased apoptosis rates. The proposed mechanism involves the activation of caspases, which are crucial for the apoptotic process.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), this compound exhibited an IC50 value of approximately 25 µM, indicating significant cytotoxicity compared to control groups.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Reactive Oxygen Species (ROS) Production: It may induce oxidative stress in cells, leading to cellular damage and apoptosis.

- Membrane Disruption: The lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

Toxicological Considerations

While investigating the biological activity, it is essential to consider the toxicity profile of this compound. Preliminary toxicity studies indicate that high doses can lead to adverse effects such as neurotoxicity and hepatotoxicity.

Table 2: Toxicological Data Summary

| Endpoint | Observation |

|---|---|

| LD50 (rat) | Approximately 2700 mg/kg |

| Symptoms at high doses | Tremors, weight loss, lethargy |

| Chronic exposure effects | Potential neurotoxicity |

Properties

IUPAC Name |

1-bromo-2-fluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRIACNFIULRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608978 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-47-0 | |

| Record name | 1-Bromo-2-fluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.